Cas no 5911-08-0 ((Chloromethyl)cyclopropane (Technical Grade))

(Chloromethyl)cyclopropane (Technical Grade) is a versatile cyclopropane derivative featuring a reactive chloromethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its strained cyclopropane ring enhances reactivity, enabling efficient ring-opening and functionalization reactions. The chloromethyl group offers a convenient handle for further derivatization, including nucleophilic substitutions or cross-coupling reactions. Technical grade material is suitable for industrial applications where high purity is not critical, providing a cost-effective option for large-scale processes. Proper handling is required due to its potential lachrymatory and irritant properties. Storage under inert conditions is recommended to maintain stability.
(Chloromethyl)cyclopropane (Technical Grade) structure
5911-08-0 structure
Product name:(Chloromethyl)cyclopropane (Technical Grade)
CAS No:5911-08-0
MF:C4H7Cl
MW:90.5513803958893
MDL:MFCD00001307
CID:46255
PubChem ID:24851125

(Chloromethyl)cyclopropane (Technical Grade) Chemical and Physical Properties

Names and Identifiers

    • (CHLOROMETHYL)CYCLOPROPANE
    • CYCLOPROPYLMETHYL CHLORIDE
    • Cyclopropane, (chloromethyl)-
    • Cylopropylmethylchloride
    • Cyclopropylmethychloride
    • Cyclopropylmethyl Chloride, Pract.
    • CPMCl
    • 1 -(Chloromethyl)cyclopropane
    • a-(Chloromethyl)cyclopropane
    • (Chloromethyl)cyclopropane (Technical Grade)
    • chloromethylcyclopropane
    • chloromethyl-cyclopropane
    • EN300-49238
    • EINECS 227-632-1
    • chloromethylcyclo-propane
    • (chloromethyl) cyclopropane
    • C2469
    • (cyclopropyl)chloromethane
    • chloromethyl cyclopropane
    • ZVTQWXCKQTUVPY-UHFFFAOYSA-
    • (Chloromethyl)cyclopropane, 97%
    • cyclopropylcarbanyl chloride
    • DTXSID40207854
    • AKOS009158118
    • J7OKQCC0KW
    • 5911-08-0
    • NS00034086
    • Cylopropylmethyl chloride
    • Cyclopropyl methyl chloride
    • MFCD00001307
    • AM20100440
    • cylopropylmethyl chloride; (chloromethyl)cyclopropane
    • Q-100684
    • CYCLOPROPYLCARBINYL CHLORIDE
    • cyclopropylchloromethane
    • FT-0604881
    • InChI=1/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2
    • UNII-J7OKQCC0KW
    • (chloromethyl)cyclo-propane
    • PS-11987
    • DB-015882
    • MDL: MFCD00001307
    • Inchi: 1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2
    • InChI Key: ZVTQWXCKQTUVPY-UHFFFAOYSA-N
    • SMILES: C1CC1CCl
    • BRN: 635697

Computed Properties

  • Exact Mass: 90.02360
  • Monoisotopic Mass: 90.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 30.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 0A^2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Liquid
  • Density: 0.98 g/mL at 25 °C(lit.)
  • Melting Point: -91°C(lit.)
  • Boiling Point: 88°C(lit.)
  • Flash Point: Fahrenheit: 28.4 ° f
    Celsius: -2 ° c
  • Refractive Index: n20/D 1.435(lit.)
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 0.00000
  • LogP: 1.63520
  • Solubility: Not determined

(Chloromethyl)cyclopropane (Technical Grade) Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H315,H319,H335
  • Warning Statement: P210,P261,P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: S16-S26-S36/37/39
  • Hazardous Material Identification: F Xi
  • Packing Group:II
  • PackingGroup:II
  • Storage Condition:2-8 °C
  • Packing Group:II
  • HazardClass:3
  • Hazard Level:3
  • Safety Term:3
  • Risk Phrases:R11; R36/37/38

(Chloromethyl)cyclopropane (Technical Grade) Customs Data

  • HS CODE:29035990
  • Customs Data:

    China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(Chloromethyl)cyclopropane (Technical Grade) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008078-5g
(Chloromethyl)cyclopropane (Technical Grade)
5911-08-0 97%
5g
¥93 2024-05-22
abcr
AB178279-5 g
(Chloromethyl)cyclopropane, 97%; .
5911-08-0 97%
5g
€94.00 2023-04-03
TRC
C369880-2.5g
(Chloromethyl)cyclopropane (Technical Grade)
5911-08-0
2.5g
$ 98.00 2023-09-08
eNovation Chemicals LLC
D953803-100g
(Chloromethyl)Cyclopropane
5911-08-0 95%
100g
$315 2023-05-17
Apollo Scientific
OR460074-25g
(Chloromethyl)cyclopropane
5911-08-0 97+%
25g
£59.00 2025-02-20
Enamine
EN300-49238-5.0g
(chloromethyl)cyclopropane
5911-08-0 95%
5.0g
$29.0 2023-02-10
Enamine
EN300-49238-25.0g
(chloromethyl)cyclopropane
5911-08-0 95%
25.0g
$106.0 2023-02-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
184667-50G
(Chloromethyl)cyclopropane (Technical Grade)
5911-08-0
50g
¥5864.1 2023-12-10
Key Organics Ltd
PS-11987-5MG
(Chloromethyl)cyclopropane
5911-08-0 >95%
5mg
£46.00 2025-02-09
eNovation Chemicals LLC
D387878-25g
(Chloromethyl)cyclopropane
5911-08-0 97%
25g
$440 2024-05-24

(Chloromethyl)cyclopropane (Technical Grade) Related Literature

Additional information on (Chloromethyl)cyclopropane (Technical Grade)

Introduction to (Chloromethyl)cyclopropane (Technical Grade) and Its Applications in Modern Chemistry

Chemists and researchers in the field of pharmaceuticals and fine chemicals have long been intrigued by the unique properties of (Chloromethyl)cyclopropane (Technical Grade). This compound, with the CAS number 5911-08-0, has garnered significant attention due to its versatile reactivity and potential applications in synthetic chemistry. The cyclopropane ring, known for its high strain energy, makes this molecule a valuable intermediate in various chemical transformations. This article explores the compound's structure, reactivity, and recent advancements in its utilization within the scientific community.

The molecular structure of (Chloromethyl)cyclopropane (Technical Grade) consists of a cyclopropane ring substituted with a chloromethyl group. This configuration imparts unique electronic and steric properties to the molecule, making it an excellent candidate for various synthetic pathways. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which are fundamental in organic synthesis. These reactions can be harnessed to introduce diverse functional groups into the molecule, facilitating the creation of more complex structures.

In recent years, there has been a surge in research focusing on the applications of cyclopropane derivatives in drug discovery. The strained nature of the cyclopropane ring enhances the reactivity of adjacent functional groups, making it an attractive scaffold for medicinal chemists. Studies have shown that compounds incorporating cyclopropane moieties often exhibit enhanced bioavailability and improved pharmacokinetic profiles. This has led to increased interest in developing new methodologies for synthesizing cyclopropane-based molecules.

One of the most notable applications of (Chloromethyl)cyclopropane (Technical Grade) is in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop novel heterocyclic compounds that exhibit promising pharmacological properties. For instance, recent studies have demonstrated its utility in constructing thiazole derivatives, which are known for their antimicrobial and anti-inflammatory activities. The ability to introduce diverse substituents into these structures through nucleophilic substitution reactions has opened new avenues for drug development.

The compound's role in polymer chemistry is another area of significant interest. The cyclopropane ring can undergo ring-opening polymerization, leading to the formation of polymers with unique mechanical and thermal properties. These polymers find applications in various industries, including automotive and aerospace, where lightweight and durable materials are highly valued. The chloromethyl group also provides a site for further functionalization, allowing for the creation of tailored polymer architectures.

Advances in catalytic systems have further enhanced the utility of (Chloromethyl)cyclopropane (Technical Grade). Transition metal catalysts, such as palladium and nickel complexes, have been employed to facilitate ring-opening reactions with high selectivity and yield. These catalytic systems have enabled researchers to access complex cyclic structures more efficiently, reducing the number of synthetic steps required. This improvement has not only accelerated research but also reduced costs associated with large-scale production.

The environmental impact of chemical synthesis is another critical consideration in modern chemistry. Efforts are underway to develop greener methodologies for producing cyclopropane derivatives. Researchers are exploring biocatalytic routes that utilize enzymes to facilitate key transformations, reducing reliance on harsh chemical conditions. Such approaches align with global initiatives to minimize environmental footprint while maintaining high standards of chemical synthesis.

The future prospects of (Chloromethyl)cyclopropane (Technical Grade) are vast and multifaceted. As our understanding of its reactivity improves, new applications will continue to emerge. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical applications that benefit society. By leveraging cutting-edge technologies and innovative methodologies, scientists can unlock the full potential of this versatile compound.

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